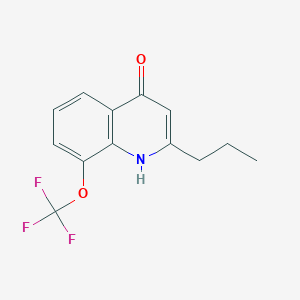
2-Propyl-8-(trifluoromethoxy)quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propyl-8-trifluoromethoxyquinolin-4-ol is a chemical compound with the molecular formula C13H12F3NO2 and a molecular weight of 271.24 g/mol It is known for its unique structure, which includes a quinoline core substituted with a propyl group at the 2-position and a trifluoromethoxy group at the 8-position
Preparation Methods
The synthesis of 2-Propyl-8-trifluoromethoxyquinolin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate quinoline derivative.
Reaction Conditions: The quinoline derivative undergoes a series of reactions, including alkylation to introduce the propyl group and trifluoromethoxylation to introduce the trifluoromethoxy group.
Industrial Production: Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
2-Propyl-8-trifluoromethoxyquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used, leading to a variety of quinoline derivatives.
Scientific Research Applications
2-Propyl-8-trifluoromethoxyquinolin-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 2-Propyl-8-trifluoromethoxyquinolin-4-ol involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific biological context, but it may involve inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
2-Propyl-8-trifluoromethoxyquinolin-4-ol can be compared with other similar compounds:
Similar Compounds: Compounds such as 4-hydroxy-2-quinolones and other quinoline derivatives share structural similarities.
Properties
CAS No. |
1154918-20-3 |
|---|---|
Molecular Formula |
C13H12F3NO2 |
Molecular Weight |
271.23 g/mol |
IUPAC Name |
2-propyl-8-(trifluoromethoxy)-1H-quinolin-4-one |
InChI |
InChI=1S/C13H12F3NO2/c1-2-4-8-7-10(18)9-5-3-6-11(12(9)17-8)19-13(14,15)16/h3,5-7H,2,4H2,1H3,(H,17,18) |
InChI Key |
URCSGPSPVTVGOA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)C2=C(N1)C(=CC=C2)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















